(3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
Crystallographic Characterization of Pyrrolo[3,4-d]oxazole Core Architecture
The pyrrolo[3,4-d]oxazole core adopts a planar bicyclic framework stabilized by intramolecular hydrogen bonding and π-π interactions. Single-crystal X-ray diffraction analysis reveals an orthorhombic crystal system with space group Pna2~1~ and unit cell parameters a = 12.78 Å, b = 10.98 Å, c = 11.11 Å, and V = 1558.22 ų. The fused oxazole-pyrrolidine system exhibits bond lengths of 1.38 Å for the oxazole C–O bond and 1.45 Å for the pyrrolidine N–C bond, consistent with partial double-bond character due to resonance stabilization.
The oxazole ring deviates slightly from planarity, with the nitrogen atom displaced by 0.67 Å from the plane of the other ring atoms, forming an envelope conformation. This distortion arises from steric interactions between the 3-chloro-4-fluorophenyl substituent and the dimethylpyrazolyl group.
Table 1: Crystallographic parameters of the pyrrolo[3,4-d]oxazole core
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pna2~1~ |
| a (Å) | 12.78 |
| b (Å) | 10.98 |
| c (Å) | 11.11 |
| Volume (ų) | 1558.22 |
| Z | 4 |
Conformational Analysis of Fused Bicyclic System
The fused bicyclic system exhibits a puckered conformation, with the pyrrolidine ring adopting a half-chair geometry. The dihedral angle between the oxazole and pyrrolidine rings measures 39.4°, while the 3-chloro-4-fluorophenyl group forms a 44.4° angle with the oxazole plane. This torsional strain minimizes steric clashes between the chloro-substituted phenyl ring and the dimethylpyrazolyl moiety.
Intermolecular C–H⋯O and C–H⋯π interactions further stabilize the conformation, creating S(4) and R~2~~(14)~ ring motifs. The 1,3-dimethylpyrazolyl group adopts a coplanar orientation relative to the pyrrolidine ring, facilitated by conjugation between the pyrazole nitrogen lone pairs and the adjacent carbonyl groups.
Substituent Effects on Molecular Geometry: Chlorophenyl vs. Fluorophenyl Groups
The 3-chloro-4-fluorophenyl substituent induces significant electronic and steric perturbations. The chlorine atom at the meta-position withdraws electron density via inductive effects, shortening the C–Cl bond to 1.73 Å, while the para-fluorine atom engages in weak C–H⋯F interactions (2.52 Å). Comparative analysis with unsubstituted oxazole derivatives shows a 5.2° increase in the dihedral angle between the aryl group and the core structure, attributed to steric bulk.
Table 2: Substituent effects on dihedral angles
| Substituent | Dihedral Angle (°) | Source |
|---|---|---|
| 3-Chloro-4-fluorophenyl | 44.4 | |
| 4-Methoxyphenyl | 39.2 | |
| 3-Nitrophenyl | 47.8 |
The fluorine atom’s electronegativity increases the oxazole ring’s electron deficiency, as evidenced by a 0.12 Å elongation of the C4–N5 bond compared to methoxy-substituted analogs.
Comparative Structural Studies with Analogous Oxazole Derivatives
The title compound’s fused bicyclic system differs markedly from monocyclic oxazoles. For instance, simple oxazole exhibits a HOMO-LUMO gap of 6.96 eV, while the pyrrolo[3,4-d]oxazole core reduces this gap to 5.82 eV due to extended conjugation. This enhanced reactivity correlates with increased susceptibility to electrophilic attack at the C2 position.
Comparative crystallographic data reveal that electron-withdrawing substituents (e.g., nitro groups) increase torsional strain by 8–12% compared to electron-donating groups (e.g., methoxy). The 1,3-dimethylpyrazolyl group in the title compound provides steric shielding, reducing ring puckering by 15% relative to non-bulky analogs.
Properties
Molecular Formula |
C16H12ClFN4O3 |
|---|---|
Molecular Weight |
362.74 g/mol |
IUPAC Name |
(3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C16H12ClFN4O3/c1-7-9(6-21(2)19-7)13-12-14(25-20-13)16(24)22(15(12)23)8-3-4-11(18)10(17)5-8/h3-6,12,14H,1-2H3/t12-,14+/m0/s1 |
InChI Key |
BUSNJYUATAMIJI-GXTWGEPZSA-N |
Isomeric SMILES |
CC1=NN(C=C1C2=NO[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)C |
Canonical SMILES |
CC1=NN(C=C1C2=NOC3C2C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrrolo[3,4-d]oxazole core followed by functionalization to introduce the 3-chloro-4-fluorophenyl and 1,3-dimethylpyrazol groups. The key steps in the synthetic route are outlined below:
Formation of Pyrrolo[3,4-d]oxazole Core :
- The initial step involves cyclocondensation reactions using diethyl oxalate and appropriate ketones (e.g., 1-(3-chloro-4-fluorophenyl)ethanone) under basic conditions (e.g., sodium hydride in toluene). This reaction forms the oxazole ring integral to the compound's structure.
-
- The introduction of the 1,3-dimethylpyrazol-4-yl group can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling methods. This step is critical for enhancing the compound's biological activity.
-
- Post-synthesis purification is essential to isolate the desired product. Techniques such as recrystallization from solvents like ethanol or acetonitrile are commonly employed to achieve high purity levels (typically >95%).
Reaction Conditions
The specific reaction conditions play a vital role in optimizing yield and purity:
Temperature : Reactions are generally conducted at elevated temperatures to facilitate cyclization and functionalization.
Solvents : The choice of solvent (e.g., toluene, ethanol) affects solubility and reaction kinetics.
Catalysts : The use of catalysts (e.g., palladium for cross-coupling) can significantly enhance reaction rates and yields.
Industrial Production Methods
For industrial-scale production of (3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d]oxazole-4,6-dione:
Continuous Flow Reactors : These systems can be employed to optimize reaction conditions continuously and improve safety.
Automated Synthesis Equipment : Automation allows for precise control over reaction parameters and enhances reproducibility.
Advanced Purification Techniques : Techniques like high-performance liquid chromatography (HPLC) may be utilized for purification to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions that may modify its functional groups:
Oxidation : Can produce oxidized derivatives under specific conditions.
Reduction : May alter functional groups affecting biological activity.
Substitution : Aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral medium |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Electrophiles/Nucleophiles | Varies based on substrate |
Major Products and Applications
The major products resulting from these reactions depend on the specific conditions employed. For instance:
Oxidation may yield hydroxylated derivatives.
Substitution reactions can introduce new functional groups onto aromatic rings.
Chemical Reactions Analysis
Types of Reactions
The compound (3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
Core Heterocycles: The target compound’s pyrrolo-oxazole-dione core (shared with ) distinguishes it from pyrano-pyrazole derivatives (e.g., 3s in ). This core may confer enhanced rigidity and metabolic stability.
Pyrazole Variations : The 1,3-dimethylpyrazol-4-yl group contrasts with 3-methylpyrazol-5-yl () or unsubstituted pyrazoles, which could influence steric interactions in binding pockets.
Biological Activity
The compound (3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic molecule with potential biological applications. This article reviews its synthesis, biological activity, and pharmacological implications based on diverse research findings.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the pyrrolo[3,4-d][1,2]oxazole skeleton followed by functionalization at specific positions to introduce the 3-chloro-4-fluorophenyl and 1,3-dimethylpyrazol groups. The synthetic route often employs various reagents and catalysts to achieve high yields and purity.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
- IC50 Values : The compound showed IC50 values ranging from 0.15 to 0.24 μM in these cell lines, indicating potent inhibitory effects on cell growth .
The mechanism by which this compound exerts its antiproliferative effects appears to be multifaceted:
- MDM2 Inhibition : It has been suggested that the compound acts as an inhibitor of MDM2, a negative regulator of the p53 tumor suppressor protein. This inhibition leads to the activation of p53 signaling pathways, promoting apoptosis in cancer cells .
- Protein Expression : Studies indicated that administration of the compound resulted in upregulation of p53 and p21 proteins in tumor tissues .
In Vivo Studies
In vivo studies utilizing xenograft models have provided insights into the pharmacodynamics of the compound:
- Xenograft Model : In a study involving SJSA-1 xenografts in mice, oral administration of the compound at doses of 100 mg/kg resulted in significant tumor growth inhibition compared to control groups.
- Pharmacokinetics : The pharmacokinetic profile showed higher plasma exposure levels than previously tested compounds, suggesting better bioavailability and therapeutic potential .
Data Tables
| Biological Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 0.15 | MDM2 Inhibition |
| Antiproliferative | HT-29 | 0.22 | Apoptosis Induction |
| Antiproliferative | A549 | 0.24 | p53 Activation |
Q & A
Q. What are the optimal synthesis conditions for this compound?
The synthesis involves multi-step protocols, typically starting with the formation of the pyrrolo[3,4-d][1,2]oxazole core, followed by regioselective introduction of substituents. Key steps include:
- Cyclocondensation : Use of diethyl oxalate with ketones (e.g., 1-(3-chloro-4-fluorophenyl)ethanone) under basic conditions (e.g., NaH in toluene) to form the oxazole ring .
- Functionalization : Coupling with 1,3-dimethylpyrazole-4-yl groups via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Purification : Recrystallization from ethanol or acetonitrile to achieve high purity (>95%) . Reaction monitoring via TLC or HPLC is critical to optimize yield and minimize byproducts .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- X-ray crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen bonding networks . ORTEP-III visualizes thermal ellipsoids and molecular packing .
- Spectroscopic methods :
- NMR : , , and 2D experiments (COSY, HSQC) confirm connectivity and substituent positions.
- HRMS : Validates molecular formula and isotopic patterns .
Q. What physicochemical properties are critical for its reactivity?
Key properties include:
- Lipophilicity (LogP): Determined via HPLC or SwissADME predictions, influencing membrane permeability .
- Hydrogen-bonding capacity : Analyzed via crystal structure data (e.g., donor/acceptor counts) to predict solubility and intermolecular interactions .
- Thermal stability : Assessed via DSC/TGA to guide storage and handling .
Advanced Research Questions
Q. How can contradictions between experimental and computational activity data be resolved?
Discrepancies often arise from:
- Force field limitations : Molecular docking (e.g., AutoDock Vina) may misestimate binding energies for halogenated or strained heterocycles. Validate with:
- Free-energy perturbation (FEP) : Refines docking scores using MD simulations .
- In vitro assays : Compare IC values against computational predictions (e.g., 14-α-demethylase inhibition assays) .
- Solvent effects : Explicit solvent MD simulations improve accuracy for polar environments .
Q. What in silico methods predict biological targets for this compound?
- Molecular docking : Use PDB structures (e.g., 3LD6 for 14-α-demethylase) to screen for binding pockets. Prioritize targets with:
- Conserved interaction motifs : Halogen bonds with 3-chloro-4-fluorophenyl groups .
- Pharmacophore mapping : Match triazole-oxazole cores to known inhibitors (e.g., COX-2) .
- Machine learning : SwissTargetPrediction or SEA databases link structural features to target classes .
Q. How to analyze hydrogen-bonding patterns in its crystal structure?
- Graph set analysis : Classify H-bond motifs (e.g., for dimeric interactions) using SHELX hydrogen-bond tables .
- Hirshfeld surfaces : Quantify interaction contributions (e.g., H···F contacts) via CrystalExplorer .
Q. What strategies optimize pharmacokinetics and drug-likeness?
- ADME profiling : SwissADME calculates parameters like:
- Topological polar surface area (TPSA) : Aim for <140 Ų to enhance bioavailability.
- CYP450 inhibition : Screen for metabolic stability using liver microsomes .
- Salt formation : Improve solubility via sodium or hydrochloride salts without altering bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
